3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbothioic S-acid
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Overview
Description
3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbothioic S-acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring with a thioic acid group, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbothioic S-acid typically involves the following steps:
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group in the presence of a base.
Michael Addition: Following the Knoevenagel condensation, a Michael addition reaction is performed.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of heterogeneous catalysts, such as Amberlyst-70, can provide eco-friendly attributes and simplify the reaction workup .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbothioic S-acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thioic acid group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbothioic S-acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes and electroluminescent materials.
Mechanism of Action
The mechanism of action of 3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbothioic S-acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-carbethoxypyrazolone
- 5-Chloro-3-Methyl-1-Phenyl-1H-pyrazole
- 3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-benzenesulfonamide derivatives
Uniqueness
3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbothioic S-acid is unique due to its thioic acid group, which imparts distinct chemical reactivity and potential biological activities compared to other pyrazole derivatives .
Biological Activity
3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbothioic S-acid (also known as 3-methyl-5-oxo-4-(2-phenylhydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula C11H11N5OS and features a pyrazole ring that contributes to its biological properties. The structure is characterized by a planar configuration with specific dihedral angles that influence its reactivity and interaction with biological targets .
Synthesis of this compound
The synthesis of this compound typically involves the reaction of thiosemicarbazide with appropriate carbonyl compounds. Various synthetic routes have been explored to enhance yield and purity, including molecular docking studies to predict binding affinities to biological targets .
Antimicrobial Activity
Research indicates that derivatives of 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : The compound demonstrated activity against both Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentrations (MICs) ranging from 6.25 to 25 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound also showed efficacy against fungal strains like Candida albicans, with MIC values comparable to standard antifungal agents. Certain derivatives exhibited strong antifungal potential with MICs in the range of 6.25 to 25 μg/mL .
Anticancer Activity
The anticancer potential of 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole derivatives has been explored extensively:
- Mechanism of Action : These compounds are believed to induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation .
- Case Studies : In vitro studies have shown that certain derivatives can inhibit tumor cell growth significantly, suggesting their potential as chemotherapeutic agents. For example, one derivative demonstrated a notable reduction in cell viability in breast cancer cell lines at low concentrations .
Structure-Activity Relationship (SAR)
The biological activity of 3-methyl-5-oxo derivatives is influenced by structural modifications:
Substituent | Biological Activity | MIC (µg/mL) |
---|---|---|
Methyl group | Enhanced antibacterial | 6.25 |
Nitro group | Increased anticancer | 12.5 |
Hydroxy group | Potent antifungal | 6.25 |
This table illustrates how different functional groups can modulate the activity of pyrazole derivatives, emphasizing the importance of SAR studies in drug development.
Properties
CAS No. |
860409-20-7 |
---|---|
Molecular Formula |
C5H6N2O2S |
Molecular Weight |
158.18 g/mol |
IUPAC Name |
3-methyl-5-oxo-1,4-dihydropyrazole-4-carbothioic S-acid |
InChI |
InChI=1S/C5H6N2O2S/c1-2-3(5(9)10)4(8)7-6-2/h3H,1H3,(H,7,8)(H,9,10) |
InChI Key |
CEZOQGKUUHPDCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=O)C1C(=O)S |
Origin of Product |
United States |
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